[(1E)-5-Bromo-2,3-dimethyl-4-oxocyclohexa-2,5-dien-1-ylidene]amino 3-methylbenzoate
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Overview
Description
[(1E)-5-Bromo-2,3-dimethyl-4-oxocyclohexa-2,5-dien-1-ylidene]amino 3-methylbenzoate is a complex organic compound with a unique structure that includes a bromine atom, multiple methyl groups, and a benzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(1E)-5-Bromo-2,3-dimethyl-4-oxocyclohexa-2,5-dien-1-ylidene]amino 3-methylbenzoate typically involves multiple steps, starting with the preparation of the cyclohexa-2,5-dien-1-ylidene intermediate. This intermediate is then brominated using bromine or a bromine-containing reagent under controlled conditions. The final step involves the esterification of the brominated intermediate with 3-methylbenzoic acid to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to ensure precise control over reaction conditions and to maximize yield. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
[(1E)-5-Bromo-2,3-dimethyl-4-oxocyclohexa-2,5-dien-1-ylidene]amino 3-methylbenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding hydroquinone or other reduced forms.
Substitution: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce hydroquinones.
Scientific Research Applications
[(1E)-5-Bromo-2,3-dimethyl-4-oxocyclohexa-2,5-dien-1-ylidene]amino 3-methylbenzoate has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a potential candidate for studying enzyme interactions and biological pathways.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which [(1E)-5-Bromo-2,3-dimethyl-4-oxocyclohexa-2,5-dien-1-ylidene]amino 3-methylbenzoate exerts its effects involves interactions with specific molecular targets. These interactions can lead to changes in the activity of enzymes or other proteins, thereby affecting various biological pathways. The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: Aniline derivatives with chlorine atoms, used in the production of dyes and herbicides.
Steviol glycosides: Compounds responsible for the sweet taste of Stevia leaves, used as natural sweeteners.
Uniqueness
[(1E)-5-Bromo-2,3-dimethyl-4-oxocyclohexa-2,5-dien-1-ylidene]amino 3-methylbenzoate is unique due to its specific combination of functional groups and its potential applications across various fields. Its bromine atom and benzoate ester make it distinct from other similar compounds, providing unique reactivity and properties.
Properties
IUPAC Name |
[(E)-(5-bromo-2,3-dimethyl-4-oxocyclohexa-2,5-dien-1-ylidene)amino] 3-methylbenzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14BrNO3/c1-9-5-4-6-12(7-9)16(20)21-18-14-8-13(17)15(19)11(3)10(14)2/h4-8H,1-3H3/b18-14+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSZNDKVULKMMDV-NBVRZTHBSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)ON=C2C=C(C(=O)C(=C2C)C)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)C(=O)O/N=C/2\C=C(C(=O)C(=C2C)C)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14BrNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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